molecular formula C12H9NO4S B062310 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde CAS No. 175278-53-2

4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde

Cat. No.: B062310
CAS No.: 175278-53-2
M. Wt: 263.27 g/mol
InChI Key: XJZUTZDAIMVSAR-UHFFFAOYSA-N
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Description

4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a furan ring, a nitro group, and a benzaldehyde moiety connected through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde typically involves the following steps:

    Formation of the Thioether Linkage: The reaction between 2-(chloromethyl)furan and 4-mercapto-3-nitrobenzaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) results in the formation of the thioether linkage.

    Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.

Major Products Formed

    Oxidation: 4-((Furan-2-ylmethyl)thio)-3-nitrobenzoic acid.

    Reduction: 4-((Furan-2-ylmethyl)thio)-3-aminobenzaldehyde.

    Substitution: Brominated or nitrated derivatives of the furan ring.

Scientific Research Applications

4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its reactive functional groups.

    Industrial Applications: It can be employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde depends on its application:

    Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects.

    Chemical Reactivity: The aldehyde group can form Schiff bases with amines, which are useful in various chemical syntheses and biological studies.

Comparison with Similar Compounds

Similar Compounds

    4-((Furan-2-ylmethyl)thio)benzaldehyde: Lacks the nitro group, making it less reactive in certain biological applications.

    4-((Furan-2-ylmethyl)thio)-3-aminobenzaldehyde: Contains an amino group instead of a nitro group, which can alter its reactivity and biological activity.

    4-((Furan-2-ylmethyl)thio)-3-nitrobenzoic acid:

Uniqueness

4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-(furan-2-ylmethylsulfanyl)-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-7-9-3-4-12(11(6-9)13(15)16)18-8-10-2-1-5-17-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZUTZDAIMVSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384296
Record name 4-{[(Furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-53-2
Record name 4-{[(Furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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